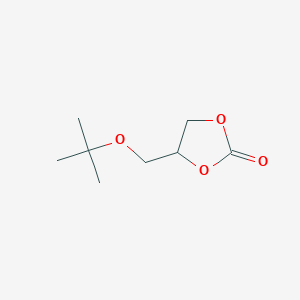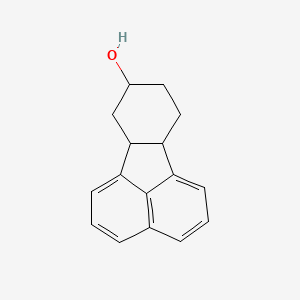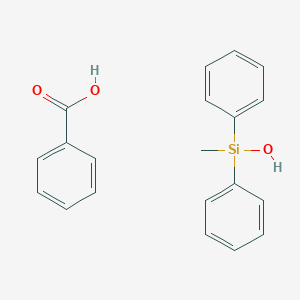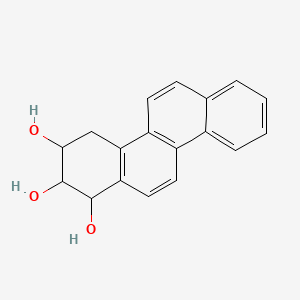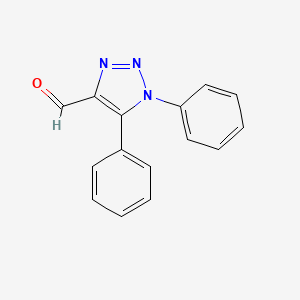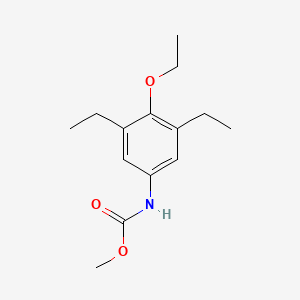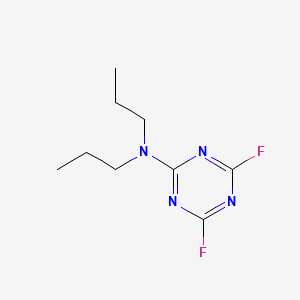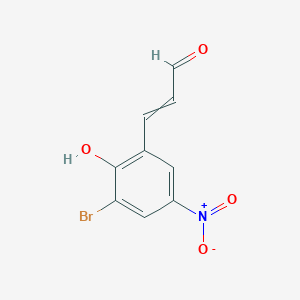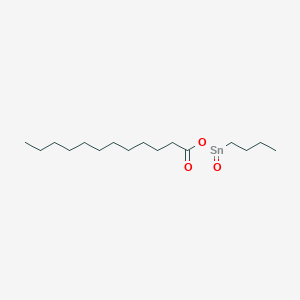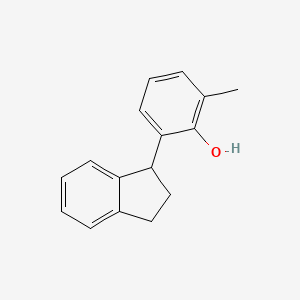![molecular formula C19H26O4 B14418210 2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid CAS No. 85543-95-9](/img/structure/B14418210.png)
2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid is a complex organic compound characterized by multiple prop-2-en-1-yl groups and a hex-5-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid typically involves multiple steps, including the formation of the hex-5-enoic acid backbone and the subsequent addition of prop-2-en-1-yl groups. Common reagents used in these reactions include alkenes, carboxylic acids, and various catalysts to facilitate the formation of carbon-carbon and carbon-oxygen bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions
2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alkenes to epoxides or diols.
Reduction: Hydrogenation of double bonds to form saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction can produce saturated hydrocarbons.
科学的研究の応用
2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid derivatives: Compounds with similar structures but different substituents.
Hex-5-enoic acid derivatives: Compounds with variations in the hex-5-enoic acid backbone.
Prop-2-en-1-yl compounds: Molecules containing prop-2-en-1-yl groups with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
85543-95-9 |
|---|---|
分子式 |
C19H26O4 |
分子量 |
318.4 g/mol |
IUPAC名 |
3-prop-2-enoxycarbonyl-2,2,3-tris(prop-2-enyl)hex-5-enoic acid |
InChI |
InChI=1S/C19H26O4/c1-6-11-18(12-7-2,16(20)21)19(13-8-3,14-9-4)17(22)23-15-10-5/h6-10H,1-5,11-15H2,(H,20,21) |
InChIキー |
MWSUADSDIIJWCL-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CC=C)(C(=O)O)C(CC=C)(CC=C)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


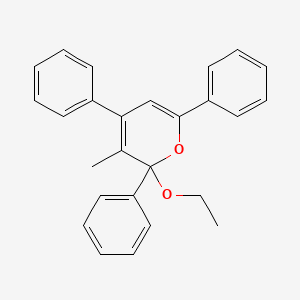
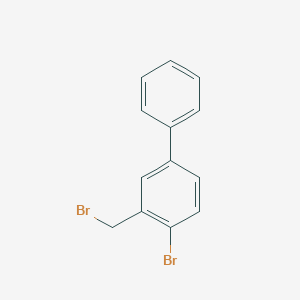
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
